molecular formula C11H14BrN B071781 1-(3-Bromobenzyl)pyrrolidine CAS No. 168820-15-3

1-(3-Bromobenzyl)pyrrolidine

Cat. No.: B071781
CAS No.: 168820-15-3
M. Wt: 240.14 g/mol
InChI Key: LSOHXSNZFGGNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)pyrrolidine is an organic compound with the molecular formula C11H14BrN It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(3-Bromobenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrolidine ring can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

1-(3-Bromobenzyl)pyrrolidine can be compared with other similar compounds such as:

    1-(3-Chlorobenzyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(3-Fluorobenzyl)pyrrolidine: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

    1-(3-Methylbenzyl)pyrrolidine: The presence of a methyl group can affect the compound’s steric and electronic properties.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interactions with various molecular targets.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOHXSNZFGGNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586174
Record name 1-[(3-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168820-15-3
Record name 1-[(3-Bromophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 4
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromobenzyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromobenzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.